(1S,2R)-(+)-ephedrine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16NO+ |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m1/s1 |
InChI Key |
KWGRBVOPPLSCSI-PSASIEDQSA-O |
SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Origin of Product |
United States |
Foundational & Exploratory
(1S,2R)-(+)-ephedrine chemical structure and stereochemistry
An In-depth Technical Guide to (1S,2R)-(+)-Ephedrine: Chemical Structure and Stereochemistry
Introduction
Ephedrine is a sympathomimetic amine and a substituted phenethylamine alkaloid, historically extracted from plants of the Ephedra genus.[1][2] For centuries, it has been a cornerstone in traditional Chinese medicine for treating conditions like asthma and bronchitis.[2][3] In modern pharmacology, its applications are primarily as a bronchodilator and decongestant, leveraging its action as a stimulant on the central nervous system and its ability to activate adrenergic receptors.[1][3]
The ephedrine molecule is defined by two chiral centers, giving rise to four distinct stereoisomers. This structural nuance is of paramount importance, as the spatial arrangement of atoms dictates the molecule's interaction with biological targets, leading to significant differences in pharmacological activity and potency among the isomers.[4][5] This guide provides a detailed technical examination of one specific stereoisomer, (1S,2R)-(+)-ephedrine, focusing on its precise chemical structure, the principles governing its stereochemistry, and the analytical protocols required for its unambiguous characterization. For researchers and drug development professionals, a thorough understanding of this specific isomer is critical for ensuring stereochemical purity, predicting biological activity, and meeting regulatory standards. The molecule is also a sought-after precursor in the illicit synthesis of methamphetamine, making its characterization relevant in forensic chemistry.[1]
Chemical Structure and Physicochemical Properties
(1S,2R)-(+)-Ephedrine is systematically named [(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium.[6] Its structure consists of a phenyl group attached to a propanol backbone, with a methylamino group at the second carbon (C2) and a hydroxyl group at the first carbon (C1).[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [7][8] |
| Molecular Weight | 165.24 g/mol | [6] |
| IUPAC Name | [(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium | [6] |
| Melting Point | 39-43 °C (hemihydrate) | [9] |
| Melting Point (HCl salt) | 218-220 °C | |
| Optical Rotation (HCl salt) | [α]²³/D +34.3° (c=5 in H₂O) | |
| Appearance | Crystals |
Stereochemistry: The Defining Feature of Ephedrine
The presence of two stereogenic centers at carbons C1 and C2 means that ephedrine exists as four stereoisomers. These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and are diastereomers (stereoisomers that are not mirror images) of each other.[1][10][11]
-
Ephedrine Enantiomers: (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine.
-
Pseudoephedrine Enantiomers: (1R,2R)-(-)-pseudoephedrine and (1S,2S)-(+)-pseudoephedrine.[1][10][11]
The distinction between ephedrine and pseudoephedrine lies in the relative orientation of the hydroxyl and methylamino groups. In ephedrine, they are on opposite sides of the carbon backbone (an anti configuration), whereas in pseudoephedrine, they are on the same side (a syn configuration).
Assigning Stereochemistry via Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration (R or S) at each chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[12][13] This systematic process involves assigning priorities to the four substituents attached to each stereocenter based on atomic number.[13]
Stereocenter C1 (Carbon bearing the -OH group):
-
Priority 1: -OH (Oxygen, Z=8)
-
Priority 2: -C₆H₅ (Phenyl group; this carbon is bonded to three other carbons)
-
Priority 3: -CH(NHCH₃)CH₃ (This carbon is bonded to Nitrogen, Carbon, and Hydrogen)
-
Priority 4: -H (Hydrogen, Z=1)
-
Assignment for (1S): With the lowest priority group (-H) oriented away from the observer, the sequence from priority 1 to 3 (-OH → -C₆H₅ → -CH(NHCH₃)CH₃) proceeds in a counter-clockwise direction, designating the center as S .
Stereocenter C2 (Carbon bearing the -NHCH₃ group):
-
Priority 1: -NHCH₃ (Nitrogen, Z=7)
-
Priority 2: -CH(OH)C₆H₅ (This carbon is bonded to Oxygen, Carbon, and Hydrogen)
-
Priority 3: -CH₃ (Methyl group; this carbon is bonded to three hydrogens)
-
Priority 4: -H (Hydrogen, Z=1)
-
Assignment for (2R): With the lowest priority group (-H) oriented away, the sequence from priority 1 to 3 (-NHCH₃ → -CH(OH)C₆H₅ → -CH₃) proceeds in a clockwise direction, designating the center as R .
Caption: 3D representation and CIP priorities for (1S,2R)-(+)-ephedrine.
Experimental Protocols for Stereochemical Verification
Confirming the absolute stereochemistry and enantiomeric purity of (1S,2R)-(+)-ephedrine is essential. The following protocols outline standard methodologies for this purpose.
Protocol 1: Polarimetry
Causality: Chiral molecules are optically active, meaning they rotate the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). For (1S,2R)-ephedrine, the rotation is dextrorotatory (+).
Methodology:
-
Sample Preparation: Accurately prepare a solution of (1S,2R)-(+)-ephedrine hydrochloride in deionized water to a precise concentration (e.g., 5 g per 100 mL).
-
Instrument Setup: Calibrate a polarimeter using a blank (deionized water). The instrument should be equipped with a sodium D-line lamp (λ = 589 nm) and the cell temperature maintained at 23°C.
-
Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the sample solution and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where c is the concentration in g/mL and l is the path length in dm.
-
Validation: The calculated specific rotation should align with the literature value of +34.3°. A significant deviation would indicate the presence of its enantiomer or other impurities.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Causality: This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns or protein-based columns like CHIRALPAK AGP are effective for separating ephedrine isomers.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of a buffer and an organic modifier (e.g., isopropanol), and thoroughly degas it. The exact composition depends on the column used and must be optimized.
-
Sample Preparation: Dissolve the ephedrine sample in the mobile phase to create a dilute solution suitable for injection.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Run the analysis under isocratic conditions at a constant flow rate.
-
Detect the eluting peaks using a UV detector (ephedrine has a chromophore due to the phenyl ring).
-
-
Data Analysis: The resulting chromatogram will show two distinct peaks for the (1S,2R) and (1R,2S) enantiomers. By comparing the retention time with a certified reference standard of (1S,2R)-(+)-ephedrine, the peak can be positively identified. The area under the peak is proportional to the concentration, allowing for the determination of enantiomeric excess (ee%).
Caption: Workflow for stereochemical verification using Chiral HPLC.
Conclusion
The (1S,2R)-(+)-ephedrine molecule is a prime example of how subtle differences in three-dimensional atomic arrangement can lead to distinct chemical and pharmacological identities. Its absolute stereochemistry, dictated by the S-configuration at C1 and the R-configuration at C2, is the key determinant of its properties. For professionals in pharmaceutical development and chemical research, rigorous application of analytical techniques such as polarimetry and chiral chromatography is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. The self-validating nature of these protocols, when cross-referenced with established literature values and standards, provides the necessary confidence in the stereochemical integrity of this important compound.
References
-
PubChem. (1S,2R)-(+)-ephedrine | C10H16NO+. National Center for Biotechnology Information. [Link]
-
Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. [Link]
-
Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 322(1), 214-221. [Link]
-
Wikipedia. (2024). Ephedrine. [Link]
-
Scribd. Cahn-Ingold-Prelog Priority Rules. [Link]
-
Wikipedia. (2024). Cahn–Ingold–Prelog priority rules. [Link]
-
Walker, R. B., et al. (1993). The effect of ephedrine isomers and their oxazolidines on locomotor activity in rats. General Pharmacology, 24(3), 669-673. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ephedrine. [Link]
-
Conservapedia. Cahn–Ingold–Prelog priority rules. [Link]
-
ResearchGate. (2013). Biosynthesis of 1 = (1R,2S)-(-)-ephedrine; 2 = (1R,2S)-(-)-norephedrine; 3 = (1S,2S)-(+)-pseudoephedrine and 4 = (1S,2S)-(+)-norpseudoephedrine. [Link]
-
Axios Research. (1S,2R)-Ephedrine. [Link]
-
precisionFDA. EPHEDRINE. [Link]
-
ResearchGate. (2016). Pharmacological Effects of Ephedrine. [Link]
-
University of Calgary. Cahn-Ingold-Prelog Priority Rules. [Link]
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- 5. The effect of ephedrine isomers and their oxazolidines on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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(1S,2R)-(+)-ephedrine physical and chemical properties
Topic: (1S,2R)-(+)-ephedrine physical and chemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Stereochemical Identity, Physicochemical Properties, and Analytical Characterization [1][2]
Executive Summary
(1S,2R)-(+)-Ephedrine is the enantiomer of the naturally occurring alkaloid (1R,2S)-(-)-ephedrine.[1] While the (-) isomer is the primary pharmacologically active agent found in Ephedra sinica (Ma Huang), the (+) isomer is predominantly an artifact of synthetic manufacturing (racemic resolution) or utilized as a specific chiral auxiliary in asymmetric synthesis.
This guide provides a rigorous technical analysis of (1S,2R)-(+)-ephedrine, distinguishing it from its diastereomer (pseudoephedrine) and its enantiomer. It details physical constants, stability profiles, and validated protocols for chiral resolution and analytical separation.
Stereochemical Identity & Nomenclature
Precise stereochemical definition is critical to avoid confusion with pseudoephedrine. (1S,2R)-(+)-ephedrine possesses an erythro relationship between the hydroxyl and methylamino groups, whereas pseudoephedrine possesses a threo relationship.
-
IUPAC Name: (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol[2]
-
Isomeric Relationship: Enantiomer of natural (-)-ephedrine; Diastereomer of (+)- and (-)-pseudoephedrine.
Visualization: Stereochemical Relationships
The following diagram illustrates the configuration of the four ephedrine isomers.
Figure 1: Stereochemical matrix of ephedrine alkaloids. (1S,2R)-(+)-Ephedrine is the direct mirror image of the natural (1R,2S) form.
Physicochemical Characterization
The physical properties of (1S,2R)-(+)-ephedrine are identical to the (-) enantiomer in an achiral environment, with the exception of the direction of optical rotation.
Table 1: Physical Constants of (1S,2R)-(+)-Ephedrine
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₁₅NO | MW: 165.23 g/mol |
| Melting Point (Base) | 37–39 °C | Anhydrous form is hygroscopic; often forms hemihydrate (mp ~40°C).[4] |
| Melting Point (HCl Salt) | 217–220 °C | Sharp melting point; useful for purity characterization. |
| Boiling Point | ~255 °C | At 760 mmHg.[5] |
| Solubility | Water: Freely solubleEthanol: SolubleEther: Sparingly soluble | The HCl salt is highly water-soluble (>200 mg/mL). |
| pKa | 9.6 | Protonation of secondary amine. |
| LogP | ~1.13 | Moderate lipophilicity; crosses blood-brain barrier. |
| Specific Rotation [α]²⁰D | +41° to +43° | (c=5, 1N HCl). Magnitude matches (-) form; sign is positive. |
| Crystal System | Monoclinic | Space group P2₁.[6] |
Chemical Stability & Reactivity
(1S,2R)-(+)-Ephedrine exhibits high stability in the solid state (salt form). However, in solution, it is susceptible to specific degradation pathways, particularly under oxidative stress or light exposure.
Degradation Pathways
-
Autoxidation: Radical-mediated oxidation at the benzylic carbon can lead to cleavage of the C1-C2 bond.
-
Dehydration: Under strong acidic conditions, dehydration yields the enamine intermediate, which hydrolyzes to phenyl-2-propanone (P2P).
-
N-Demethylation: Primarily an enzymatic pathway (metabolic), yielding norephedrine.
Figure 2: Primary degradation pathways. Oxidative cleavage yields benzaldehyde; acid-catalyzed dehydration yields P2P.
Analytical Profiling
Differentiation of (1S,2R)-(+)-ephedrine from its enantiomer requires chiral chromatography.[3] Standard C18 HPLC cannot distinguish between the (+) and (-) forms.
Chiral HPLC Protocol
To quantify enantiomeric purity (e.g., <0.5% (-)-isomer impurity), the following validated conditions are recommended:
-
Column: Phenomenex Lux® 3 µm AMP (or Chiralpak AD-H).
-
Stationary Phase: Amylose tris(3-chloro-5-methylphenylcarbamate).
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Bicarbonate + 0.1% Diethylamine (pH 9.0).
-
Solvent B: Methanol / Acetonitrile (60:40).
-
Mode: Isocratic (typically 40% B).
-
-
Detection: UV @ 210 nm.
-
Elution Order: The elution order depends on the specific chiral selector but typically provides baseline resolution (Rs > 1.5) between (1R,2S) and (1S,2R).
Spectroscopic Identification
-
NMR (¹H, CDCl₃): Indistinguishable from (-) isomer.
-
Doublet at ~1.0 ppm (α-methyl).
-
Singlet at ~2.4 ppm (N-methyl).
-
Doublet at ~4.7 ppm (benzylic methine).
-
-
Polarimetry: The definitive rapid ID test. A solution of the HCl salt in water must yield a positive rotation.
Experimental Workflow: Chiral Resolution
Since (1S,2R)-ephedrine is not the natural isomer, it is often obtained via the resolution of synthetic racemic ephedrine. The following protocol utilizes (R,R)-Dibenzoyltartaric acid (DBTA) as the resolving agent.
Protocol: Isolation of (1S,2R)-(+)-Ephedrine
Principle: (R,R)-DBTA forms a less soluble diastereomeric salt with (1S,2R)-ephedrine compared to (1R,2S)-ephedrine.
-
Preparation: Dissolve 10.0 g of racemic (±)-ephedrine free base in 50 mL of Methanol.
-
Addition: Add 0.5 equivalents of (R,R)-(+)-Dibenzoyltartaric acid dissolved in Methanol.
-
Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours.
-
Filtration: Collect the precipitate. This is the (1S,2R)-Ephedrine-(R,R)-DBTA salt.
-
Liberation: Suspend the salt in water and basify with 20% NaOH solution to pH 12.
-
Extraction: Extract the free base into Diethyl Ether (3x).
-
Salt Formation: Bubble dry HCl gas through the ether layer to precipitate (1S,2R)-(+)-Ephedrine Hydrochloride.
-
Validation: Check MP (218°C) and Optical Rotation (+42°).
Figure 3: Workflow for the chiral resolution of racemic ephedrine to isolate the (1S,2R) isomer.
Biological Context
While this guide focuses on physicochemical properties, understanding the biological distinction is relevant for safety and handling.
-
Adrenergic Potency: (1S,2R)-(+)-ephedrine is significantly less potent than the natural (1R,2S) isomer at both
and adrenergic receptors. -
Binding Affinity: Studies indicate the (1S,2R) isomer has weak direct agonist activity and may act as a weak antagonist in some tissues, contrasting with the potent direct/indirect agonism of the (-) form.
References
-
Sigma-Aldrich. (1R,2S)-(-)-Ephedrine Specification Sheet. Retrieved from
-
PubChem. (1S,2R)-(+)-ephedrine | C10H16NO+. National Library of Medicine. Retrieved from
-
Collier, E. A., et al. (2006). 17 salts of ephedrine: crystal structures and packing analysis. Acta Crystallographica Section B. Retrieved from
-
Phenomenex. Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Application Note. Retrieved from
-
Nagy, S., et al. (2019). Optical Resolution of Two Pharmaceutical Bases... Racemic Ephedrine.[7][8] Symmetry. Retrieved from
-
Ma, G., et al. (2007).[9] Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
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- 3. digitalcommons.pace.edu [digitalcommons.pace.edu]
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Introduction: The Analytical Imperative for (1S,2R)-(+)-Ephedrine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1S,2R)-(+)-Ephedrine
(1S,2R)-(+)-Ephedrine is a diastereomer of pseudoephedrine and a sympathomimetic amine commonly used in pharmaceutical preparations for its bronchodilator and decongestant properties. Its specific stereochemistry is critical to its biological activity and is a key parameter in both pharmaceutical quality control and forensic analysis, where it is monitored as a potential precursor for the illicit synthesis of methamphetamine.[1] Consequently, the unambiguous identification and characterization of (1S,2R)-(+)-ephedrine are of paramount importance.
This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and confirm the identity of (1S,2R)-(+)-ephedrine. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding why specific analytical choices are made and how to interpret the resulting spectra with confidence. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The molecular structure of ephedrine contains two chiral centers, giving rise to four possible stereoisomers. The (1S,2R) configuration, along with its enantiomer (1R,2S), defines the erythro diastereomer, commonly known as ephedrine. Understanding this three-dimensional arrangement is fundamental to interpreting its spectroscopic signature.
Caption: Molecular structure of (1S,2R)-(+)-Ephedrine with key carbons highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (1S,2R)-(+)-ephedrine, both ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint based on chemical shifts, signal multiplicities (splitting patterns), and integration values. The signals for the benzylic proton (H-1 or Hα) and the proton adjacent to the amine (H-2 or Hβ) are particularly diagnostic.[2]
Data Presentation: ¹H NMR of (1S,2R)-(+)-Ephedrine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| H-1 (α-CH) | 4.71 | Doublet | 3.6 |
| H-2 (β-CH) | ~2.75 | Multiplet | - |
| N-CH₃ | ~2.35 | Singlet | - |
| C-CH₃ | ~0.95 | Doublet | ~6.8 |
Note: Chemical shifts can vary based on the solvent and whether the sample is the free base or a salt form (e.g., HCl). Data synthesized from literature reports.[2][3]
Expertise & Causality: Interpreting the ¹H NMR Spectrum
The relatively small coupling constant (J ≈ 3.6 Hz) between H-1 and H-2 is characteristic of the erythro configuration (ephedrine), where these protons have a gauche relationship in the most stable conformation. In contrast, the threo diastereomer (pseudoephedrine) exhibits a larger coupling constant (J ≈ 8.4 Hz) due to an anti-periplanar relationship.[2] This difference is a critical, self-validating feature for distinguishing between the two diastereomers. The selection of a specific proton signal, such as H-1, for quantification is a strategic choice because it typically resonates in a less crowded region of the spectrum (δ 4.0–5.0 ppm), minimizing signal overlap.[2][4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the (1S,2R)-(+)-ephedrine sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using benzene-d₆ can induce solvent shifts that may improve signal separation.[2]
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard, such as acetamide, which has a signal in a non-crowded region of the spectrum.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve 16-32 scans with a relaxation delay of 2-5 seconds to ensure full signal recovery, especially for quantitative work.[5]
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate all signals and analyze chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule.
Data Presentation: ¹³C NMR of (1S,2R)-(+)-Ephedrine
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (α-CHOH) | 75.2 |
| C2 (β-CHNH) | 61.5 |
| Phenyl C (Quaternary) | 141.9 |
| Phenyl CH (ortho, meta, para) | 128.5, 127.8, 126.5 |
| N-CH₃ | 33.8 |
| C-CH₃ | 14.2 |
Note: Chemical shifts are approximate and depend on solvent and conditions. Data synthesized from multiple sources.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of ephedrine is characterized by absorptions corresponding to O-H, N-H, C-H, and C=C bonds.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H, N-H | Stretching (Broad) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 3000 - 2850 | Aliphatic C-H | Stretching |
| ~1600, ~1490, ~1450 | Phenyl Ring | C=C Stretching |
| 1100 - 1000 | C-O | Stretching |
Note: Values are approximate. The broadness of the O-H/N-H stretch is due to hydrogen bonding.
Expertise & Causality: Interpreting the IR Spectrum
While GC-MS is often used for definitive identification, IR spectroscopy offers a powerful advantage in differentiating stereoisomers in the solid state. The crystal lattice structure influences vibrational modes, leading to distinct differences in the "fingerprint region" (below 1500 cm⁻¹) of the spectra for ephedrine and pseudoephedrine.[8] This makes techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) particularly useful for solid-state analysis without sample dissolution.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid (1S,2R)-(+)-ephedrine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This step is crucial for reproducibility.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone of forensic and pharmaceutical analysis due to its high sensitivity and specificity. For GC-MS analysis, ephedrine is often derivatized to improve its thermal stability and chromatographic properties.
Expertise & Causality: Fragmentation and Derivatization
Electron Ionization (EI) of ephedrine and its derivatives leads to a characteristic fragmentation pattern. The primary cleavage occurs at the α-position to the nitrogen atom (the Cα-Cβ bond), which is a mechanistically favored pathway. This cleavage results in the formation of a highly stable, nitrogen-containing fragment.[10]
Derivatization, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ether, is a deliberate choice to block the polar -OH and -NH groups.[11][12] This reduces tailing on GC columns and produces a more volatile analyte, resulting in sharper peaks and better separation. The resulting mass spectrum is highly reproducible and information-rich.
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- 6. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00089G [pubs.rsc.org]
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Methodological & Application
Asymmetric alkylation of carbonyl compounds using (1S,2R)-(+)-ephedrine
An In-Depth Technical Guide to the Asymmetric Alkylation of Carbonyl Compounds Using (1S,2R)-(+)-Ephedrine as a Chiral Auxiliary
For the modern researcher and drug development professional, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The physiological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a cornerstone of pharmaceutical development. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereogenic centers.
This guide provides a detailed exploration of (1S,2R)-(+)-ephedrine as a chiral auxiliary for the asymmetric alkylation of carbonyl compounds. Derived from the Ephedra plant or readily synthesized, ephedrine and its diastereomer, pseudoephedrine, are inexpensive and highly effective scaffolds for controlling stereochemistry.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles, offer field-proven insights, and provide self-validating protocols to ensure experimental success. While both ephedrine and pseudoephedrine are effective, pseudoephedrine often provides superior results and is more extensively documented in seminal works by Myers et al.; therefore, its well-established protocols are presented here as the benchmark for this class of auxiliaries.[2][3][4]
The Mechanistic Foundation of Stereocontrol
The efficacy of ephedrine and pseudoephedrine as chiral auxiliaries hinges on their ability to form a rigid, chelated intermediate that directs the approach of an incoming electrophile to one face of a planar enolate. The process begins by coupling the chiral auxiliary to a carboxylic acid derivative to form a stable amide.
Mechanism of Diastereoselective Alkylation:
-
Amide Formation: (1S,2R)-(+)-Ephedrine is first acylated with an acyl chloride or anhydride to form the corresponding tertiary amide.
-
Dianion Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), deprotonates the most acidic proton—the one on the hydroxyl group—to form a lithium alkoxide. A second equivalent of base then deprotonates the α-carbon of the carbonyl group to generate a Z-enolate.
-
Chelated Intermediate: The lithium cation is chelated by both the alkoxide and the enolate oxygen atoms. This creates a rigid, six-membered ring structure.
-
Face-Selective Alkylation: The phenyl and methyl groups of the ephedrine auxiliary sterically block one face of the enolate. Consequently, the alkylating agent (electrophile) can only approach from the less hindered opposite face.
-
Diastereomerically Enriched Product: This directed attack results in the formation of one diastereomer in significant excess. The auxiliary can then be cleaved to yield the desired enantiomerically enriched carbonyl compound.
The model developed by Andrew G. Myers for the related pseudoephedrine amides, which proposes this rigid, lithium-chelated Z-enolate intermediate, is fundamental to understanding the high levels of stereoselectivity achieved.[5][6]
Caption: Mechanism of ephedrine-directed asymmetric alkylation.
Experimental Protocols: A Self-Validating Workflow
The following protocols are based on the highly successful methods developed for pseudoephedrine amides, which are directly applicable to ephedrine systems.[3] Adherence to anhydrous and anaerobic conditions is critical for success.
Protocol 1: Preparation of the N-Acyl Auxiliary
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add (1S,2R)-(+)-ephedrine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) to the stirred solution. If using an acyl chloride, add triethylamine (1.2 eq.) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the ephedrine is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting N-acyl ephedrine is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes).
Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary
This protocol requires strict anhydrous and anaerobic techniques. All glassware should be flame-dried, and all liquids transferred via syringe.
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum, add the purified N-acyl ephedrine (1.0 eq.) and anhydrous lithium chloride (LiCl, ~6.0 eq.). Purge the flask with argon.
-
Dissolution: Add anhydrous THF (approx. 0.1–0.2 M concentration relative to the amide) and stir at room temperature until the LiCl dissolves (this may take some time). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq.) to diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C, then warming to 0 °C for 15 minutes. Slowly add the freshly prepared LDA solution (2.2 eq.) to the amide solution at -78 °C. Stir the resulting enolate solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Alkylation: Cool the solution back to -78 °C and add the alkylating agent (e.g., alkyl halide, 1.5-3.0 eq.) dropwise. Stir at -78 °C for 1-4 hours, monitoring the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude alkylated product can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
The method of cleavage depends on the desired final product.
-
To obtain a Carboxylic Acid: Reflux the alkylated amide in a mixture of sulfuric acid (3-9 N) and THF (1:2 v/v) for 12-24 hours.
-
To obtain a Ketone: Treat the alkylated amide with an excess of an organolithium or Grignard reagent (e.g., R-Li or R-MgBr) in THF at 0 °C.
-
To obtain a Primary Alcohol: Reduce the alkylated amide using a strong reducing agent like lithium amidotrihydroborate (LAB).[7]
After cleavage, the water-soluble protonated ephedrine can be separated from the desired organic product by a standard aqueous workup and can be recovered and recycled.[8]
Caption: Overall experimental workflow for asymmetric alkylation.
Performance and Data Presentation
The diastereoselectivity of the alkylation is consistently high, particularly with unhindered primary alkyl halides. The table below summarizes representative data for the closely related pseudoephedrine amide system, which serves as an excellent benchmark.
| Amide Substrate | Alkylating Agent (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Propionamide | Benzyl bromide | 99 | >100:1 | Myers et al. |
| Propionamide | Methyl iodide | 95 | >100:1 | Myers et al. |
| Propionamide | n-Butyl iodide | 94 | >100:1 | Myers et al. |
| Phenylacetamide | Ethyl iodide | 99 | >100:1 | Myers et al. |
| Isovaleramide | Benzyl bromide | 96 | >100:1 | Myers et al. |
| 3-Chloropropionamide | Propargyl bromide | 90 | >50:1 | Myers et al. |
Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[3]
Expertise & Experience: Causality Behind Experimental Choices
A successful protocol is one where the operator understands the function of each step and reagent.
-
Why use LDA? Lithium diisopropylamide (LDA) is a very strong, sterically hindered base. Its strength is necessary to deprotonate the α-carbon of the amide, while its bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon.
-
The Critical Role of Lithium Chloride: The addition of anhydrous LiCl is essential.[3] It breaks up LDA aggregates in solution and forms mixed aggregates with the lithium enolate. This has two major effects: it significantly accelerates the rate of alkylation and suppresses undesired O-alkylation of the auxiliary's hydroxyl group.[3][4] Reactions without LiCl are often sluggish and provide lower yields and selectivities.
-
Choice of Diastereomer: Ephedrine vs. Pseudoephedrine: While both are effective, (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine are diastereomers. In the chelated enolate intermediate, the relative orientation of the phenyl and methyl groups differs. For many substrates, pseudoephedrine provides a more effective steric blocking arrangement, leading to higher diastereoselectivities.[4] For this reason, it is often referred to as a "practical" chiral auxiliary.[3]
-
Troubleshooting Low Diastereoselectivity: If the diastereomeric ratio is poor, consider the following:
-
Incomplete Enolate Formation: Ensure the LDA is fresh and properly titrated. Use a full 2.2 equivalents to ensure complete formation of the dianion.
-
Temperature Control: Maintain the temperature rigorously at -78 °C during enolate formation and alkylation. Elevated temperatures can lead to enolate equilibration and loss of stereocontrol.
-
Purity of Reagents: Ensure all reagents and solvents are strictly anhydrous. Water will quench the enolate, leading to side reactions and reduced yields.
-
Trustworthiness: A Self-Validating System
Every protocol must include checkpoints to validate its progress and outcome.
-
Reaction Monitoring: Use TLC to track the reaction. The starting N-acyl ephedrine and the alkylated product should have different Rf values. A successful reaction will show the complete disappearance of the starting material spot.
-
Structural Confirmation: After purification, confirm the structure of the alkylated intermediate using ¹H and ¹³C NMR spectroscopy. The appearance of new signals corresponding to the added alkyl group is a key indicator.
-
Determining Diastereoselectivity: The diastereomeric ratio (d.r.) of the purified alkylated amide can be determined directly from the crude reaction mixture or on the purified product. High-field ¹H NMR is often sufficient, as diastereomers will have distinct, well-resolved signals (e.g., for the C-methyl or N-methyl groups). Alternatively, HPLC analysis on a normal-phase column can be used to separate and quantify the diastereomers.
-
Determining Enantiomeric Purity: After the auxiliary is cleaved, the enantiomeric excess (e.e.) of the final product must be determined. This is the ultimate measure of the synthesis's success. The most common method is chiral HPLC, using a column designed to separate enantiomers (e.g., Chiralcel OD-H, AD-H). Comparison of the retention times to a racemic standard confirms the identity of the major enantiomer.
By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that the final product is of the desired structure and stereochemical purity.
References
-
N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. Academia.edu. Available at: [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]
-
Cruz, A., et al. (2018). N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. ResearchGate. Available at: [Link]
-
Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. (2018). Ingenta Connect. Available at: [Link]
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Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available at: [Link]
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Ephedrine. Wikipedia. Available at: [Link]
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Myers Asymmetric Alkylation. (2007). Molecules and Materials. Available at: [Link]
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Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026). Oreate AI Blog. Available at: [Link]
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- 5. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. (PDF) N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds [academia.edu]
Application Notes & Protocols: Enantioselective Synthesis Using (1S,2R)-(+)-Ephedrine as a Chiral Auxiliary and Ligand
Abstract
(1S,2R)-(+)-Ephedrine, a naturally occurring chiral amino alcohol, serves as a versatile and cost-effective building block for asymmetric synthesis.[1][2] Its rigid stereochemical framework, featuring two chiral centers and strategically positioned hydroxyl and secondary amine functionalities, allows it to be employed effectively both as a stoichiometric chiral auxiliary and as a chiral ligand in catalytic processes.[3][4] This guide provides an in-depth exploration of its application, focusing on two cornerstone methodologies: the diastereoselective alkylation of N-acyl ephedrine amides and the catalytic enantioselective addition of organozinc reagents to aldehydes. We will dissect the mechanistic underpinnings of stereocontrol, provide detailed, field-proven protocols, and present quantitative data to empower researchers in the synthesis of high-purity chiral compounds.
Foundational Principles: The Role of (1S,2R)-(+)-Ephedrine in Asymmetric Induction
The efficacy of (1S,2R)-(+)-ephedrine in enantioselective synthesis stems from its ability to create a predictable and sterically biased environment around a reacting center. This control is exerted through two primary strategies:
-
As a Chiral Auxiliary: The ephedrine molecule is temporarily and covalently attached to a prochiral substrate. The resulting diastereomeric compound undergoes a subsequent reaction where the chiral auxiliary's rigid conformation blocks one of the two faces of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to approach from the less hindered side.[2] After the transformation, the auxiliary is cleaved and can often be recovered for reuse.[3] While its diastereomer, pseudoephedrine, has been famously used in the Myers' asymmetric alkylation and can offer superior diastereoselectivity, its use is heavily regulated in many jurisdictions due to its role as a precursor in illicit methamphetamine synthesis.[5][6][7] This makes (1S,2R)-(+)-ephedrine a more accessible and practical choice in many academic and industrial settings.
-
As a Chiral Ligand: In catalytic applications, a derivative of ephedrine, such as (+)-N-methylephedrine, is used in sub-stoichiometric amounts to coordinate with a metal center (e.g., Zinc, Titanium).[8][9] This in-situ-formed chiral catalyst then activates the substrate (e.g., an aldehyde) and directs the nucleophile to a specific enantiotopic face, regenerating the catalyst at the end of the cycle.
Core Application: Diastereoselective Alkylation via Ephedrine-Derived Amide Enolates
One of the most robust applications of ephedrine is in the asymmetric alkylation of carboxylic acid derivatives. The process involves the preparation of an N-acyl amide, stereoselective enolate formation, alkylation, and subsequent hydrolysis to yield an enantiomerically enriched α-substituted carboxylic acid.
Mechanism of Stereocontrol
The high degree of stereoselectivity is achieved through the formation of a rigid, six-membered chelated lithium enolate. The key steps are:
-
Amide Formation: A carboxylic acid is coupled with (1S,2R)-(+)-ephedrine to form a tertiary amide.
-
Dianion Formation: Treatment with at least two equivalents of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), results in deprotonation of both the α-proton of the carbonyl and the hydroxyl group of the ephedrine moiety.[10]
-
Chelate-Directed Alkylation: This forms a conformationally locked Z-enolate dianion, where the lithium cation is chelated by both the enolate oxygen and the alkoxide. This chelation effectively blocks the si-face of the enolate. Consequently, the electrophile (R²-X) is forced to approach from the exposed, less sterically hindered re-face, leading to a high diastereoselectivity in the C-C bond formation.[11][12] The addition of lithium chloride (LiCl) is often critical, as it breaks up LDA aggregates and accelerates the rate of alkylation, typically without eroding the diastereoselectivity.[10][13]
TS [label=<
Proposed Transition State
- Lithium cation (Li⁺) is chelated by the alkoxide and enolate oxygen.
- The phenyl group on the auxiliary blocks the bottom (si) face of the enolate.
- The electrophile (E⁺) can only approach from the top (re) face.
]; } .dot Figure 2: Chelate model for stereoselective alkylation. (Structural representation conceptual).
Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol details the alkylation of a propionyl ephedrine amide with benzyl bromide.
Part A: Synthesis of N-Propionyl-(1S,2R)-(+)-ephedrine
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (1S,2R)-(+)-ephedrine (8.26 g, 50.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Amide Formation: Slowly add triethylamine (7.7 mL, 55.0 mmol) followed by the dropwise addition of propionyl chloride (4.8 mL, 55.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:1).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl amide.
Part B: Asymmetric Alkylation
-
Setup: To a flame-dried 500 mL flask under argon, add anhydrous lithium chloride (10.6 g, 250 mmol) and anhydrous tetrahydrofuran (THF, 150 mL). Cool to -78 °C (dry ice/acetone bath).
-
Enolate Formation: In a separate flask, prepare a solution of LDA by slowly adding n-butyllithium (2.5 M in hexanes, 44 mmol) to diisopropylamine (6.2 mL, 44 mmol) in THF (50 mL) at -78 °C, then warming to 0 °C for 15 min. Transfer this freshly prepared LDA solution via cannula to the LiCl/THF slurry at -78 °C.
-
Substrate Addition: Slowly add a solution of N-propionyl-(1S,2R)-(+)-ephedrine (from Part A, ~4.4 g, 20.0 mmol) in THF (20 mL) to the LDA/LiCl mixture at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (2.6 mL, 22.0 mmol) dropwise. Stir the reaction mixture at -78 °C for 4-6 hours.
-
Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Part C: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the crude alkylated amide from Part B in a mixture of THF (60 mL) and 2 M aqueous H₂SO₄ (30 mL).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 12-18 hours until the starting material is consumed (monitor by TLC).
-
Product Isolation: Cool the reaction to room temperature. Extract the mixture with diethyl ether (3 x 50 mL). The combined ether layers contain the desired carboxylic acid. To isolate, extract the ether layers with 1 M NaOH (3 x 40 mL). Acidify the combined basic aqueous layers to pH 1-2 with concentrated HCl at 0 °C and extract the resulting carboxylic acid with diethyl ether (3 x 50 mL). Dry the final organic extracts over MgSO₄ and evaporate the solvent to yield (R)-2-Methyl-3-phenylpropanoic acid.
-
Auxiliary Recovery: The initial acidic aqueous layer from the first extraction contains the protonated ephedrine. Basify this layer with solid NaOH to pH >12 and extract with DCM (3 x 50 mL) to recover the (1S,2R)-(+)-ephedrine auxiliary.
Representative Data
| Electrophile (R²-X) | Product (R¹=CH₃) | Yield (%) | d.r. | Ref. |
| CH₃I | α-Methylated Amide | 89 | >99:1 | [10] |
| CH₃CH₂I | α-Ethylated Amide | 88 | >99:1 | [10] |
| PhCH₂Br | α-Benzylated Amide | 92 | >99:1 | [10] |
| Allyl-Br | α-Allylated Amide | 91 | >99:1 | [6] |
Table 1: Typical yields and diastereomeric ratios (d.r.) for the alkylation of N-propionyl pseudoephedrine amide, which serves as a close proxy for the ephedrine system.[6][10]
Catalytic Application: Enantioselective Addition of Organozincs to Aldehydes
Ephedrine derivatives are excellent ligands for mediating the addition of nucleophiles to carbonyls. A highly efficient system developed by Carreira and coworkers uses (+)-N-methylephedrine to catalyze the addition of terminal alkynes to aldehydes.[8]
Mechanistic Rationale
The reaction is believed to proceed through a chiral zinc-amino alkoxide complex formed in situ.
-
Catalyst Formation: (+)-N-methylephedrine reacts with zinc triflate (Zn(OTf)₂) to form a chiral Lewis acidic complex.
-
Alkyne Activation: A terminal alkyne is deprotonated by a base (e.g., an amine) and coordinates to the zinc center, forming a chiral zinc acetylide.
-
Face-Selective Addition: The aldehyde substrate coordinates to the Lewis acidic zinc center. The chiral ligand environment orients the aldehyde such that the zinc acetylide is delivered preferentially to one enantiotopic face, resulting in an enantioenriched propargyl alcohol.[8] This method is notably robust and can be performed in reagent-grade solvents without rigorous exclusion of air or water.[8]
Protocol: Enantioselective Synthesis of (R)-1-Phenyl-2-propyn-1-ol
1. Setup: In a vial open to the atmosphere, dissolve (+)-N-methylephedrine (53.8 mg, 0.3 mmol) and zinc triflate (Zn(OTf)₂, 120 mg, 0.33 mmol) in reagent-grade toluene (3.0 mL). Stir for 30 minutes at room temperature. 2. Reagent Addition: Add benzaldehyde (102 µL, 1.0 mmol) to the solution, followed by N,N-diisopropylethylamine (0.52 mL, 3.0 mmol). 3. Reaction: Add phenylacetylene (121 µL, 1.1 mmol) to the stirred mixture. 4. Monitoring: Stir at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by TLC. 5. Work-up: Upon completion, dilute the reaction with diethyl ether (10 mL) and wash with 2 M HCl (5 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL). 6. Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantioenriched propargyl alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Representative Data for Catalytic Addition
| Aldehyde | Alkyne | Yield (%) | ee (%) | Ref. |
| Benzaldehyde | Phenylacetylene | 98 | 99 | [8] |
| 4-Cl-Benzaldehyde | Trimethylsilylacetylene | 95 | 98 | [8] |
| 3-Furaldehyde | 1-Hexyne | 91 | 97 | [8] |
| Cinnamaldehyde | Phenylacetylene | 99 | 91 | [8] |
Table 2: Performance of the Zn(OTf)₂/(+)-N-methylephedrine system for the enantioselective addition of terminal alkynes to various aldehydes.[8]
Conclusion
(1S,2R)-(+)-Ephedrine and its derivatives are powerful tools in the arsenal of the synthetic chemist. As a chiral auxiliary, it provides a reliable and practical route to enantiomerically enriched carboxylic acids through a well-understood, chelate-controlled alkylation mechanism. As a precursor to chiral ligands, it enables highly efficient catalytic transformations, such as the enantioselective addition of organozinc reagents to aldehydes. The protocols and data presented herein demonstrate the versatility and effectiveness of this readily available chiral building block, providing a solid foundation for its application in research, drug development, and process chemistry.
References
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Title: Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R... Source: Ingenta Connect URL: [Link]
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Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Source: Harvard University URL: [Link]
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Title: Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis Source: Oreate AI Blog URL: [Link]
-
Title: Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides Source: University of Strathclyde URL: [Link]
-
Title: ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS Source: The University of Liverpool Repository URL: [Link]
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Title: N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds Source: Academia.edu URL: [Link]
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Title: Asymmetric Alkylation of Enolates Source: Harvard University URL: [Link]
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Title: Enantioselective metal-free reduction of ketones by a user-friendly silane with a reusable chiral additive Source: Squarespace URL: [Link]
-
Title: Enantioselective synthesis of L‐PL by using (1R,2S)‐ephedrine as chiral auxiliary. Source: ResearchGate URL: [Link]
-
Title: Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones Source: Journal of the American Chemical Society URL: [Link]
-
Title: N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds Source: ResearchGate URL: [Link]
-
Title: Chiral Analyses of Ephedrines Source: DigitalCommons@Pace URL: [Link]
-
Title: Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process Source: IRIS URL: [Link]
-
Title: Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute Source: University of York URL: [Link]
-
Title: Asymmetric biosynthesis of (1S, 2S)-ephedrine by Morganella morganii CMCC(B)49208 Source: Academic Journals URL: [Link]
-
Title: Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one Source: PubMed URL: [Link]
-
Title: Enantioselective analysis of the methamphetamine precursors ephedrine and pseudoephedrine by capillary electrokinetic chromatography using cyclodextrins as chiral selectors Source: IRIS URL: [Link]
-
Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]
-
Title: Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds Source: ResearchGate URL: [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. 手性助劑 [sigmaaldrich.com]
- 3. (PDF) N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective analysis of the methamphetamine precursors ephedrine and pseudoephedrine by capillary electrokinetic chromatography using cyclodextrins as chiral selectors [cris.unibo.it]
- 8. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 13. Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: (1S,2R)-(+)-Ephedrine Mediated Asymmetric Synthesis
Status: Operational Ticket Focus: Diastereoselectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]
Executive Brief: The Ephedrine vs. Pseudoephedrine Paradigm
User Warning: Before proceeding, verify your starting material. While (1S,2R)-ephedrine and (1S,2S)-pseudoephedrine are diastereomers, they are not interchangeable in performance.
-
Pseudoephedrine forms trans-4,5-oxazolidinones, which are thermodynamically stable and provide rigid steric shielding (Myers' Alkylation).
-
(1S,2R)-Ephedrine forms cis-4,5-oxazolidinones. These suffer from higher steric strain and can adopt flexible rotamers, often leading to lower diastereomeric excess (de) (typically 80-90% vs. >98% for pseudoephedrine) unless specific protocols are strictly followed.
This guide focuses exclusively on optimizing the (1S,2R)-ephedrine scaffold.
Module A: Asymmetric Alkylation (Myers-Type)
Core Issue: Users frequently report de values stalling at 85% or "leaky" selectivity when using ephedrine auxiliaries for
The Mechanistic Bottleneck
In the ephedrine-derived enolate, the cis-relationship between the C4-methyl and C5-phenyl groups forces the auxiliary into a conformation that is less effective at blocking the Re-face of the enolate compared to the trans-pseudoephedrine counterpart. Success relies on kinetic locking using Lithium Chloride (LiCl).
Troubleshooting Workflow (Q&A)
Q: My alkylation yield is high (>90%), but the diastereoselectivity is stuck at 80:20. What is wrong? A: This is a classic symptom of Enolate Aggregation or Incorrect Enolate Geometry .
-
The LiCl Factor: Are you using flame-dried, anhydrous LiCl? LiCl is not just a salt here; it breaks up the LDA-enolate aggregates, creating a reactive monomeric species that reacts faster than the aggregate.[1] Without LiCl, the reaction is sluggish and less selective.[1]
-
Temperature Discipline: Ephedrine enolates are less stable than pseudoephedrine enolates. You must maintain -78°C during the deprotonation and alkyl halide addition. Warming to -50°C allows enolate equilibration (Z
E), destroying selectivity.
Q: I am observing significant N-alkylation side products. A: This indicates Over-deprotonation or Hydrolysis .
-
Base Stoichiometry: Ensure strictly < 1.05 equivalents of LDA. Excess base can deprotonate the oxazolidinone ring nitrogen or the benzylic position if not protected.[1]
-
Moisture: N-alkylation competes when the enolate is quenched by trace water before the electrophile arrives.
Diagnostic Logic: Alkylation Failure
Module B: Nucleophilic Additions (Organozinc & Borane)
Core Issue: Inconsistent enantiomeric excess (ee) in diethylzinc additions or ketone reductions.
Critical Protocol: The "Hyperpositive" Effect
Ephedrine-based ligands (like N-pyrrolidinyl norephedrine) exhibit a Non-Linear Effect (NLE) .[2] Interestingly, a partially resolved ligand (e.g., 20% ee) can sometimes yield a product with >90% ee.[1] This is due to the formation of heterochiral dimers (catalyst reservoirs) that are inactive, leaving the homochiral monomers to catalyze the reaction.[1]
Q: The reaction has stalled. I added more ligand, but conversion is zero. A: You likely have Product Inhibition or Zinc Hydroxide Precipitation .[1]
-
Fix: Ephedrine alkoxides form aggregates. If the reaction stalls, do not add more ligand.[1] Instead, add a non-coordinating solvent (Toluene) to break solubility limits, or check if your
source is degraded (white precipitate = dead reagent).[1]
Q: My ketone reduction (Borane-Ephedrine) yields the wrong enantiomer. A: Check the Hydride Source Addition Order .
-
Causality: The active catalyst is an oxazaborolidine.[1] If you mix borane and ketone before the catalyst is fully formed, uncatalyzed (racemic) reduction occurs.[1]
-
Protocol: Pre-form the catalyst (Ephedrine +
) for 1 hour at 0°C before adding the ketone slowly.
Data Summary: Ligand Optimization
| Parameter | Recommendation | Scientific Rationale |
| Ligand Loading | 5 - 10 mol% | Sufficient to form the active monomer; excess leads to inactive aggregates. |
| Solvent | Toluene or Hexane | Non-polar solvents enhance tight ion-pairing in the transition state. Avoid THF (competes for coordination). |
| Additives | Molecular Sieves (4Å) | Critical. Trace water hydrolyzes the organozinc/borane species immediately.[1] |
| Temperature | 0°C to Room Temp | Unlike alkylation, these reactions often require RT to dissociate the inactive dimer.[1] |
Module C: Auxiliary Recovery & Hydrolysis
Core Issue: Racemization of the sensitive
The "Safe Release" Protocol
Standard acidic hydrolysis (6N HCl, reflux) often destroys the newly formed stereocenter.[1]
Q: How do I remove the auxiliary without racemizing my product? A: Use the Lithium Hydroperoxide method (Evans/Myers standard).
-
Reagents:
(2.0 equiv) + (30%, 4.0 equiv) in THF/Water (4:1). -
Mechanism: The peroxide anion (
) is more nucleophilic than hydroxide ( ) but less basic. It attacks the carbonyl to form a peracid intermediate, which collapses to the carboxylic acid and the auxiliary.[1] -
Benefit: Occurs at 0°C, preserving the
-center configuration.
Recovery Workflow
References
-
Myers, A. G., et al. (1994).[1][3] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1][4] Journal of the American Chemical Society.[1]
-
Buckley, B. R., et al. (2005).[1] The Highly Diastereoselective Synthesis of Oxazolidines Derived from Ketones and Pseudoephedrine or Ephedrine. Synlett.
-
Corey, E. J., et al. (1987).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Enantiomerically Pure Alcohols. Journal of the American Chemical Society.[1]
-
Evans, D. A., et al. (1982).[1] Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta.
-
Soai, K., et al. (1995).[1] Asymmetric Autocatalysis and Amplification of Enantiomeric Excess of a Chiral Molecule. Nature.
Sources
- 1. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 2. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by (1S,2R)-(+)-Ephedrine
Welcome to the technical support center for improving the yield and enantioselectivity of asymmetric reactions catalyzed by (1S,2R)-(+)-ephedrine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral catalyst in their synthetic workflows. Here, we address common challenges and provide in-depth, evidence-based solutions to troubleshoot your experiments effectively.
I. Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the primary factors I should investigate?
A1: Achieving high enantioselectivity is paramount in asymmetric synthesis. If you are observing a low enantiomeric excess (ee), consider the following critical factors:
-
Catalyst Purity and Integrity: Ensure the (1S,2R)-(+)-ephedrine you are using is of high purity. The presence of the other enantiomer, (1R,2S)-(-)-ephedrine, will directly decrease the ee of your product. It's also crucial to confirm that the catalyst has not degraded or epimerized during storage.
-
Reaction Temperature: Temperature plays a significant role in the transition state of the reaction, which dictates the stereochemical outcome. In many ephedrine-catalyzed reactions, lower temperatures (e.g., 0 °C to -78 °C) are employed to enhance enantioselectivity by favoring one diastereomeric transition state over the other.[1][2] However, there are instances of unusual inverse temperature dependence, so it is crucial to screen a range of temperatures for your specific reaction.[2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the reaction's transition state assembly.[3] Non-coordinating solvents like toluene or benzene are often preferred. It is advisable to screen a variety of solvents to find the optimal one for your system.
-
Metal Co-catalyst/Additive: Many (1S,2R)-(+)-ephedrine-catalyzed reactions, such as the addition of organozinc reagents to aldehydes, require a metal co-catalyst like Zn(OTf)₂ or the use of additives like LiCl.[1][4][5] The nature and stoichiometry of this co-catalyst are critical for achieving high ee.
Q2: The overall yield of my reaction is poor. What are the common causes and how can I improve it?
A2: Low reaction yield can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here are key areas to troubleshoot:
-
Reaction Concentration: Ensure that your reaction is run at an appropriate concentration. Excessively dilute conditions can slow down the reaction rate, while overly concentrated conditions might lead to side reactions or solubility issues.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the reaction or poison the catalyst. Always use freshly purified reagents and dry solvents.
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate and overall yield. While a higher catalyst loading might increase the rate, it's essential to find the optimal balance to minimize cost and potential side reactions.
-
Reaction Time: Monitor your reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.
-
Side Reactions: Be aware of potential side reactions. For instance, in the synthesis of l-phenylacetylcarbinol (a precursor to ephedrine), byproducts like benzyl alcohol and l-phenylpropan-1,2-diol can form.[6] Identifying and suppressing these side reactions is key to improving the yield of the desired product. The addition of anhydrous LiCl has been shown to suppress competitive side reactions in some cases.[1]
Q3: I am observing the formation of unexpected byproducts. How can I identify and minimize them?
A3: The formation of byproducts is a common challenge in organic synthesis. A systematic approach is necessary to address this issue:
-
Characterize the Byproducts: Isolate and characterize the major byproducts using techniques like NMR, mass spectrometry, and IR spectroscopy. Understanding the structure of the byproducts will provide valuable insights into the undesired reaction pathways.
-
Review the Reaction Mechanism: Re-examine the reaction mechanism to identify potential side reactions. For example, in yeast-mediated synthesis of ephedrine precursors, various alcohol dehydrogenases can lead to unwanted byproducts.[7]
-
Optimize Reaction Conditions: Once potential side reactions are identified, you can adjust the reaction conditions to minimize them. This could involve changing the temperature, solvent, or the order of addition of reagents.
-
Use of Additives: In some cases, additives can suppress side reactions. For example, the use of LiCl has been reported to suppress side reactions involving benzylic hydroxyls.[1]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Inconsistent Enantiomeric Excess (ee) Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Catalyst Quality | 1. Verify the enantiomeric purity of your (1S,2R)-(+)-ephedrine from different batches using chiral HPLC or GC. 2. Source your catalyst from a reputable supplier with consistent quality control. |
| Inconsistent Water Content | 1. While some ephedrine-catalyzed reactions are tolerant to water, significant variations can affect results.[8] 2. Use freshly dried solvents for each reaction or measure the water content to ensure consistency. |
| Temperature Fluctuations | 1. Ensure precise and stable temperature control throughout the reaction. 2. Use a reliable cryostat or cooling bath. |
| Atmospheric Conditions | 1. While some protocols are robust enough to be conducted in air, sensitive reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or catalyst deactivation.[4] |
Problem 2: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Confirm the identity and purity of your (1S,2R)-(+)-ephedrine. 2. Consider if a pre-activation step is necessary for your specific reaction. |
| Impurities in Substrates or Reagents | 1. Purify your starting materials before use. 2. Ensure any organometallic reagents are freshly prepared or titrated. |
| Incorrect Reaction Setup | 1. Double-check the stoichiometry of all reagents. 2. Verify the correct order of addition as this can be critical in forming the active catalytic species. |
| Substrate Compatibility | 1. The substrate scope of (1S,2R)-(+)-ephedrine catalyzed reactions can be broad, but some substrates may be less reactive.[1][9] 2. If you are using a new substrate, it may require significant optimization of reaction conditions. |
III. Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
To a flame-dried flask under an inert atmosphere, add (1S,2R)-(+)-ephedrine (0.1 eq.).
-
Add anhydrous toluene (to make a 0.1 M solution).
-
Stir the solution at room temperature for 15 minutes.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Slowly add diethylzinc (1.1 eq., as a solution in hexanes) to the catalyst solution.
-
Stir the mixture for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
IV. Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Simplified Mechanism of Ephedrine-Catalyzed Alkylzinc Addition
Caption: Simplified reaction pathway for alkylzinc addition.
V. References
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026). Oreate AI Blog.
-
Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. (2026). ResearchGate.
-
Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. (n.d.). MDPI.
-
Two Enantiocomplementary Ephedrine Dehydrogenases from Arthrobacter sp. TS-15 with Broad Substrate Specificity. (n.d.). ResearchGate.
-
Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. (2025). PMC.
-
Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. (n.d.). PMC.
-
Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R... (2018). Ingenta Connect.
-
The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent. (n.d.). SciSpace.
-
Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. (n.d.). Organic Chemistry Portal.
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation R...: Ingenta Connect [ingentaconnect.com]
- 6. scispace.com [scispace.com]
- 7. Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Effect of solvent and temperature on (1S,2R)-(+)-ephedrine reactions
Status: Operational Role: Senior Application Scientist Topic: Solvent & Temperature Effects on (1S,2R)-(+)-Ephedrine Audience: Chemical Process Engineers & Research Scientists
Executive Summary
(1S,2R)-(+)-Ephedrine (CAS: 321-98-2) is the non-natural enantiomer of the ephedra alkaloid. While chemically identical to the natural (-)-isomer in achiral environments, its utility lies in chiral resolution (resolving racemic acids) and asymmetric synthesis (as a chiral auxiliary).
This guide addresses the two critical variables—Solvent Polarity and Temperature —that dictate the success of these workflows. Unlike standard reagents, ephedrine's efficacy relies on manipulating the solubility differential of diastereomeric salts and the kinetic vs. thermodynamic control of oxazolidine formation.
Module 1: Chiral Resolution of Racemic Acids
Primary Application: Separating enantiomers of acids (e.g., Mandelic acid, Tropic acid) via diastereomeric salt crystallization.
The Mechanism: The Pasteur Effect
Success depends on the solubility difference between the n-salt (less soluble) and the p-salt (more soluble) in a specific solvent.
-
(1S,2R)-Ephedrine + (R)-Acid
Salt A (Solid) -
(1S,2R)-Ephedrine + (S)-Acid
Salt B (Solution)
Critical Protocol: Solvent Selection & Temperature Ramps
| Variable | Recommendation | Scientific Rationale |
| Solvent: Ethanol (95%) | High Suitability | High dielectric constant dissolves both salts at reflux; significant solubility drop upon cooling forces crystallization of the less soluble diastereomer. |
| Solvent: Acetone | Medium Suitability | Lower polarity. Good for acids that are too soluble in ethanol. Often used as a co-solvent to decrease solubility yield. |
| Solvent: Water | Low Suitability | Generally too polar; both salts often remain soluble or form oils (emulsions) rather than crystals. |
| Temperature | Slow Ramp (-1°C/min) | Rapid cooling traps the "wrong" isomer (inclusion). Slow cooling allows thermodynamic equilibrium, favoring the pure crystal lattice. |
Troubleshooting Guide: Resolution Failures
Ticket #409: "My solution turned into an oil instead of crystals."
-
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.
-
Root Cause: The solvent is likely too polar (e.g., pure water) or the concentration is too high.
-
Solution:
-
Reheat to redissolve the oil.
-
Add a "seed crystal" of the pure salt if available.
-
Add a less polar co-solvent (e.g., add 10% Acetone to the Ethanol).
-
Agitate vigorously during the cooling phase.
-
Ticket #412: "Low Enantiomeric Excess (ee) after filtration."
-
Diagnosis: Eutectic entrapment.
-
Root Cause: Cooling to
too quickly caused the more soluble diastereomer to precipitate along with the target. -
Solution: Stop cooling at
(Room Temp) for the first harvest. Recrystallize the obtained solid from fresh solvent.
Workflow Visualization: Fractional Crystallization
Figure 1: Logic flow for diastereomeric salt resolution. Note that the specific acid enantiomer (R or S) precipitating depends on the specific acid used.
Module 2: Asymmetric Synthesis (Oxazolidine Formation)
Primary Application: Using ephedrine as a chiral auxiliary to form oxazolidines, which then direct nucleophilic attacks stereoselectively.
The Chemistry: Equilibrium Control
Ephedrine condenses with aldehydes to form 1,3-oxazolidines. This is a reversible reaction releasing water.
Solvent & Temperature Matrix
| Parameter | Condition | Effect on Reaction |
| Solvent | Toluene | Optimal. Forms an azeotrope with water. Allows physical removal of water (Dean-Stark), driving equilibrium to the right (Le Chatelier's Principle). |
| Solvent | Dichloromethane (DCM) | Sub-optimal for conversion. Requires chemical desiccants (MgSO₄ or Molecular Sieves) to remove water. |
| Solvent | Methanol | Avoid. Protic solvents stabilize the open-chain imine/hemiaminal intermediates via hydrogen bonding, hindering ring closure. |
| Temperature | Reflux (110°C) | Favors the thermodynamic product . Essential for ensuring high conversion and stable diastereomer formation. |
Troubleshooting Guide: Oxazolidine Synthesis
Ticket #505: "NMR shows a mixture of starting material and product."
-
Diagnosis: Incomplete conversion due to water retention.
-
Root Cause: The reaction reached equilibrium.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to continuously remove water. If using DCM, add activated 4Å Molecular Sieves (20% w/v).
Ticket #508: "I see two sets of peaks in the NMR for the product."
-
Diagnosis: Cis/Trans isomerism or Rotamers.
-
Scientific Context: The oxazolidine ring can form with the C2-substituent cis or trans to the ephedrine backbone substituents.
-
Insight: High-temperature reflux (Thermodynamic control) usually favors the more stable trans-isomer (or specific configuration depending on sterics). Low-temperature synthesis (Kinetic control) may result in mixtures.
Pathway Visualization: Oxazolidine Equilibrium
Figure 2: The condensation pathway. Removal of water is the rate-determining factor for high yield.
Module 3: Stability & Racemization Risks
Primary Issue: Loss of optical activity during processing.
The Danger Zone: Conditions for Racemization
Ephedrine has two chiral centers (
-
High Temperature + Strong Base: Heating ephedrine with alkali amides or hydrides in high-boiling solvents (e.g., Decalin, Xylene > 150°C) causes racemization. This is often an intentional industrial process to recycle unwanted isomers, but disastrous for chiral applications.
-
Acidic Conditions: Strong acid at high temperatures can facilitate the "aziridine cycle," leading to inversion at the carbon centers.
Storage & Handling FAQ
Q: Can I store (1S,2R)-ephedrine in methanol?
-
A: Caution advised. While soluble, industrial methanol often contains trace formaldehyde. Ephedrine reacts spontaneously with formaldehyde at room temperature to form oxazolidine artifacts ("interfering substances"), which can confuse analytical HPLC/GC data.
-
Recommendation: Store as the Hydrochloride salt (solid) in a dark, dry desiccator. Prepare fresh solutions immediately before use.
-
Q: Does it degrade in light?
-
A: Yes, free base ephedrine is light-sensitive and can undergo oxidative degradation over long periods. Amber glassware is mandatory.
References
-
Pasteur Effect & Resolution: Ault, A. "Resolution of D,L-Mandelic Acid." Journal of Chemical Education, 2005.[1] Link
-
Oxazolidine Synthesis: Agami, C., & Rizk, T. "Kinetic control of asymmetric induction during oxazolidine formation from (-)-ephedrine." Tetrahedron, 1985. Link
-
Solvent Effects/Impurities: "Formation of Oxazolidine Derivatives of Ephedrine." United Nations Office on Drugs and Crime (UNODC) Scientific Literature. Link
-
Chemical Stability: Sigma-Aldrich Technical Safety Data Sheet for (1S,2R)-(+)-Ephedrine HCl. Link
-
General Properties: PubChem Compound Summary for (1S,2R)-Ephedrine. Link
Sources
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of (1S,2R)-(+)-Ephedrine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is not merely a procedural step but a cornerstone of pharmacological and chemical integrity. The biological activity of chiral molecules like ephedrine and its derivatives is intrinsically tied to their three-dimensional structure. The (1S,2R)-(+)-ephedrine enantiomer, for example, exhibits distinct physiological effects compared to its stereoisomers.[1][2] Therefore, rigorous confirmation of its absolute configuration is critical.
This guide provides an in-depth comparison of the principal analytical techniques used to confirm the absolute configuration of (1S,2R)-(+)-ephedrine derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3] It provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.
The Principle of Unambiguous Assignment
The ability of SC-XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion .[4] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that diffraction intensities of planes (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these "Bijvoet pairs," the true handedness of the crystal structure can be determined.[4]
The result of this analysis is often distilled into a single value: the Flack parameter .[5][6]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct .
-
A Flack parameter close to 1 suggests the configuration should be inverted .
-
A value near 0.5 may indicate a racemic twin or other crystallographic issues.[4]
Experimental Workflow: From Solution to Structure
Caption: Workflow for absolute configuration determination by SC-XRD.
Protocol: Crystallization of an Ephedrine Derivative Hydrochloride
-
Purification: Ensure the ephedrine derivative is of the highest possible purity. Impurities can inhibit crystal growth.
-
Salt Formation: Convert the free base of the ephedrine derivative to its hydrochloride salt by treating a solution (e.g., in ethanol) with a stoichiometric amount of HCl (e.g., as a solution in diethyl ether).
-
Solvent Selection: Prepare a nearly saturated solution of the hydrochloride salt in a suitable solvent. Ethanol or a mixture of ethanol and ethyl acetate is often a good starting point.[7]
-
Crystal Growth:
-
Slow Evaporation: Filter the solution into a clean vial. Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days to weeks in an undisturbed location.[8]
-
Vapor Diffusion: Place the vial of the compound's solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[9]
-
-
Data Collection: Carefully mount a suitable crystal (clear, well-defined faces, typically 0.1-0.3 mm) on a single-crystal X-ray diffractometer and collect the diffraction data.
-
Structure Refinement: Solve the crystal structure and refine the model against the collected data. The final refinement should include the calculation of the Flack parameter to confirm the absolute configuration.
Supporting Data: N-Acetyl-(1R,2S)-ephedrine
A study on N-acetyl-(1R,2S)-ephedrine, a direct derivative, successfully produced single crystals from water. The subsequent X-ray analysis unambiguously confirmed its structure, demonstrating the viability of this technique for the ephedrine scaffold.[10]
| Parameter | Value | Interpretation |
| Technique | Single-Crystal X-ray Diffraction | Gold standard for absolute configuration. |
| Requirement | High-quality single crystal | Can be a significant experimental hurdle. |
| Key Output | Flack Parameter | A value near 0 provides definitive confirmation.[4] |
| Sample State | Solid | Provides structure in the crystalline state only. |
In-Solution Confirmation: Vibrational Circular Dichroism (VCD)
When single crystals are elusive, VCD provides a powerful alternative for determining absolute configuration in solution.[11] This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] While enantiomers have identical IR spectra, their VCD spectra are mirror images (equal in magnitude, opposite in sign).[13]
The Principle of Spectral Comparison
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated by quantum chemical calculations (typically using Density Functional Theory, DFT).[12] A strong correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment.[11]
Experimental Workflow: VCD Analysis
Caption: Workflow for absolute configuration determination by VCD.
Protocol: VCD Measurement and Analysis
-
Sample Preparation: Prepare a solution of the ephedrine derivative at a suitable concentration (e.g., 0.1 M) in an appropriate deuterated or IR-transparent solvent (e.g., CDCl₃, C₂Cl₄).[5][12]
-
Spectral Acquisition: Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[12]
-
Computational Modeling:
-
Construct a 3D model of the (1S,2R)-enantiomer of the derivative.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using DFT (e.g., B3LYP/6-31G* level of theory).[12]
-
-
Spectral Generation: Generate a final, Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers.
-
Comparison and Assignment: Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (1S,2R)-enantiomer and its mirror image. A match confirms the absolute configuration.
Supporting Data: (1S,2R)-Ephedrine VCD Spectrum
A foundational study by Freedman et al. measured and calculated the VCD spectra for six ephedra molecules, including (1S,2R)-ephedrine.[5] Their work demonstrated that composite spectra, obtained from weighted averages of calculated conformer spectra, agree well with the observed IR and VCD intensities, validating the method for this class of compounds.[5][14]
| Parameter | Value | Interpretation |
| Technique | Vibrational Circular Dichroism | Powerful in-solution method. |
| Requirement | Soluble sample, computational resources | No crystal needed, but requires DFT calculations. |
| Key Output | Spectral Match | Correlation between experimental and calculated spectra. |
| Sample State | Liquid / Solution | Reflects the configuration in the solution phase. |
Derivatization & NMR: The Mosher's Method
The Mosher's method is a classic and reliable NMR-based technique for assigning the absolute configuration of chiral secondary alcohols and amines.[15][16] It involves derivatizing the chiral center with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[17]
The Principle of Diastereomeric Differentiation
Reacting the (1S,2R)-ephedrine derivative with (R)-MTPA and (S)-MTPA in separate reactions creates a pair of diastereomeric amides. These diastereomers are no longer mirror images and will have distinct chemical shifts in their ¹H NMR spectra.[15] By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced based on the established Mosher model.
Experimental Workflow: Mosher's Amide Analysis
Caption: Workflow for Mosher's method for absolute configuration.
Protocol: Preparation and Analysis of Mosher's Amides
-
Reaction Setup (2x): In two separate, dry NMR tubes, dissolve ~2.5 mg of the purified (1S,2R)-ephedrine derivative in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).[15]
-
Derivatization:
-
To Tube 1, add ~1.1 equivalents of (R)-MTPA and 1 equivalent of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
To Tube 2, add ~1.1 equivalents of (S)-MTPA and 1 equivalent of DCC.
-
-
Reaction: Cap the tubes and allow the reactions to proceed at room temperature for 2-6 hours until completion.[15]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Data Analysis:
-
Assign the proton signals for the groups on either side of the C2 stereocenter (e.g., the C1-proton and the C3-methyl protons).
-
Create a table of the chemical shifts (δ) for these assigned protons in both the (R)-MTPA and (S)-MTPA derivative spectra.
-
Calculate the difference: Δδ = δS - δR .
-
For a (2R) configuration (as in ephedrine), protons on the C1 side are expected to have a positive Δδ, while protons on the C3 side are expected to have a negative Δδ. This pattern confirms the configuration.
-
Supporting Data: Expected Outcome for a (1S,2R)-Ephedrine Derivative
| Proton Group | δ for (S)-MTPA amide | δ for (R)-MTPA amide | Δδ (δS - δR) | Expected Sign for (2R) | Conclusion |
| C1-H (L₁) | Hypothetical 5.10 ppm | Hypothetical 5.05 ppm | +0.05 | Positive | Consistent |
| C3-CH₃ (L₂) | Hypothetical 0.90 ppm | Hypothetical 0.98 ppm | -0.08 | Negative | Consistent |
Comparison of Methods & Best Practices
Choosing the right technique depends on the nature of the sample, available resources, and the required level of certainty.
| Feature | Single-Crystal X-ray | Vibrational Circular Dichroism | Mosher's Method (NMR) |
| Principle | Anomalous Dispersion | Differential Absorption of CPL | Diastereomer ¹H NMR Analysis |
| Sample State | Solid (Single Crystal) | Liquid / Solution | Liquid / Solution |
| Conclusiveness | Definitive ("Gold Standard") | High (with good spectral match) | High (with clear Δδ pattern) |
| Sample Req. | ~1-5 mg (crystal) | ~5-15 mg (soluble)[11] | ~5 mg (soluble)[15] |
| Key Challenge | Growing a suitable crystal | Access to VCD & computational power | Derivatization reaction, spectral overlap |
| Derivatization | No | No | Yes |
Decision-Making Workflow
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
Confirming the absolute configuration of (1S,2R)-(+)-ephedrine derivatives is a critical task that can be approached with several powerful techniques. Single-crystal X-ray crystallography provides the most unequivocal proof but is contingent on successful crystallization. For compounds that are oils or are otherwise difficult to crystallize, Vibrational Circular Dichroism offers a robust, non-destructive alternative that provides high-confidence assignments through the synergy of experimental measurement and theoretical calculation. Finally, the Mosher's method remains a valuable and accessible NMR-based tool that uses chemical derivatization to provide a clear-cut analysis of stereochemistry. The selection of a method should be guided by sample availability and properties, with the understanding that for regulatory or foundational research purposes, orthogonal confirmation by two different methods provides the highest level of scientific rigor.
References
-
Freedman, T. B., Ragunathan, N., & Alexander, S. (1994). Vibrational circular dichroism in ephedra molecules. Experimental measurement and ab initio calculation. Faraday Discussions, 99, 131-149. [Link]
- Freedman, T. B., & Nafie, L. A. (1994). In Advances in Chemical Physics (Vol. 85, pp. 207-264). Wiley.
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Wikipedia. (2023). Flack parameter. [Link]
-
ResearchGate. (n.d.). Experimental and calculated IR and VCD spectra. [Link]
-
Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9, 359–363. [Link]
-
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]
-
Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 2890. [Link]
-
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). How To Grow Crystals. [Link]
-
University of Pennsylvania, X-Ray Crystallography Facility. (n.d.). Crystal Growing Tips and Methods. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
-
Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]
-
Valdez, L. (2013). Chiral Analyses of Ephedrines. Honors College Theses. 123. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. [Link]
-
Bar-Ziv, A., et al. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 15(4), 2847–2862. [Link]
-
Płotka-Wasylka, J., et al. (2018). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. Forensic Toxicology, 36(2), 406–417. [Link]
-
ResearchGate. (n.d.). 1H-NMR signal assignments for the ephedrine alkaloid derivatives. [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]
-
PubChem. (n.d.). (1S,2R)-(+)-ephedrine. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2018). Mosher ester derivatives. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Ilchena, V., et al. (2024). Characterization of Ephedrine HCl and Pseudoephedrine HCl Using Quadrupolar NMR Crystallography Guided Crystal Structure Prediction. Crystal Growth & Design. [Link]
-
Kuwayama, K., et al. (2021). Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry. Forensic Science International, 318, 110591. [Link]
Sources
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- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Vibrational circular dichroism in ephedra molecules. Experimental measurement and ab initio calculation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. crystal.flack.ch [crystal.flack.ch]
- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 7. How To [chem.rochester.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotools.us [biotools.us]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. gaussian.com [gaussian.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Mosher ester derivatives [sites.science.oregonstate.edu]
Comparative Validation Guide: HPLC Strategies for Ephedrine Enantiomeric Excess Determination
Executive Summary & Strategic Context
Ephedrine exists as two enantiomers: (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine. While the (-)-isomer is a potent bronchodilator and pressor agent, the (+)-isomer is significantly less active and can contribute to unwanted side effects. Consequently, determining the Enantiomeric Excess (ee) is not merely a regulatory box-ticking exercise; it is a safety-critical quality attribute.
This guide compares the two dominant HPLC methodologies for ephedrine chiral separation:
-
Polysaccharide-based CSPs (Amylose derivatives) – The industry "Gold Standard" for resolution.
-
Cyclodextrin-based CSPs (
-CD) – The cost-effective, aqueous-compatible alternative.
The Core Challenge: Peak Tailing
Ephedrine possesses a secondary amine and a hydroxyl group. A recurring failure mode in validation is severe peak tailing caused by the interaction of the basic amine with residual silanols on the silica support. This guide prioritizes protocols that actively suppress these non-specific interactions.
Mechanism of Action & Method Selection
To validate a method, one must understand the separation mechanism. We rely on the "Three-Point Interaction" model (Dalgliesh), where the analyte and stationary phase must have at least three simultaneous interactions (e.g., H-bonding,
Diagram 1: Method Development & Validation Workflow
Caption: Decision matrix for selecting and optimizing chiral HPLC methods for ephedrine, highlighting critical optimization steps for basic amines.
Comparative Experimental Protocols
Method A: Polysaccharide-Based (Amylose)
Best For: High resolution (
-
Column: 250 mm × 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is non-negotiable. It blocks silanol sites. Without it, the amine group on ephedrine will cause tailing factors > 2.0.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV at 220 nm (or 254 nm, though 220 nm offers higher sensitivity for the phenyl ring).
Method B: Cyclodextrin-Based ( -CD)
Best For: Aqueous samples (plasma/urine), cost-sensitivity, and "green" chemistry (less hexane).
The System:
-
Column: 150 mm × 4.6 mm, 2.7 µm or 5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (80 : 20 v/v).
-
Note: pH is critical. At pH 4.5, ephedrine is protonated, enhancing solubility but potentially reducing inclusion strength. However, the polar interactions at the rim of the CD cavity drive separation.
-
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Temperature: 20°C (Lower temperature often favors inclusion complex formation).
-
Detection: UV at 210 nm.[3]
Validation Data Comparison (ICH Q2 Guidelines)
The following data represents typical performance metrics derived from validation studies of both methods.
| Validation Parameter | Method A: Amylose (Normal Phase) | Method B: | Analysis & Causality |
| Specificity ( | > 2.5 (Excellent) | 1.5 - 1.8 (Adequate) | Amylose helices offer more steric "grooves" for interaction than the single cavity of CD. |
| Linearity ( | > 0.999 | > 0.998 | Both are linear, but RP modes often show slight deviations at high concentrations due to saturation of inclusion cavities. |
| Precision (RSD %) | < 0.8% | < 1.5% | NP solvents (Hexane) are volatile; evaporation can affect retention times if not sealed, yet Method A remains highly precise. |
| LOD (Sensitivity) | ~50 ng/mL | ~20 ng/mL | RP allows detection at lower wavelengths (210 nm) without UV cutoff issues from IPA/Hexane, improving S/N ratio. |
| Peak Tailing ( | 1.1 (with DEA) | 1.2 - 1.4 | DEA is more effective at masking silanols in NP than buffers are in RP for this specific substrate. |
| Robustness | Sensitive to % IPA | Sensitive to pH & Temp | CD inclusion is thermodynamically driven; |
Calculation of Enantiomeric Excess (ee)
The validation must prove the method can accurately quantify a minor enantiomer in the presence of the major one.
Critical Validation Step: Prepare a sample with 99% (-)-ephedrine and 1% (+)-ephedrine. Method A typically recovers the 1% impurity with an accuracy of 98-102%, whereas Method B may show 90-110% due to baseline integration errors if resolution is only 1.5.
Visualizing the Separation Mechanism
Understanding why separation occurs allows for faster troubleshooting during validation.
Diagram 2: Chiral Recognition Mechanisms
Caption: Method A relies on surface interactions (H-bonding), while Method B relies on cavity inclusion (Host-Guest chemistry).
Senior Scientist Recommendations
-
System Suitability Criteria: Do not just set a Resolution (
) limit. Set a Tailing Factor ( ) limit of < 1.5 . If tailing increases, the integration of the minor enantiomer (usually eluting second in Method A) will be artificially inflated by the tail of the major peak, ruining your ee% calculation accuracy. -
Column History: Never use the Method A column for non-basic chiral compounds without thorough flushing. Residual DEA can alter the selectivity for neutral compounds later.
-
The "Memory Effect": In Method B (CD), equilibration takes longer. If you change the organic modifier ratio, allow at least 20 column volumes before checking system suitability.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5][6]
-
S. Fanali, et al. (2013). Enantioselective determination of ephedrine and related compounds in dietary supplements by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. (Standard reference for Polysaccharide column conditions).
-
Armstrong, D. W., et al. (1987). Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes.[7] Science. (Foundational text for Method B).
Sources
- 1. researchgate.net [researchgate.net]
- 2. faa.gov [faa.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. BJOC - Chiral recognition of ephedrine: Hydrophilic polymers bearing β-cyclodextrin moieties as chiral sensitive host molecules [beilstein-journals.org]
Comparative study of different chiral stationary phases for ephedrine separation
Executive Summary
The enantiomeric separation of ephedrine (EPH) and its diastereomer pseudoephedrine (PSE) is a critical workflow in forensic toxicology, pharmaceutical quality control, and precursor monitoring. While historical methods relied on derivatization or polarimetry, modern High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) offers superior specificity and throughput.
This guide objectively compares the three dominant CSP classes for ephedrine analysis: Polysaccharide-based , Cyclodextrin-based , and Protein-based phases. Based on experimental data and mechanistic robustness, the Immobilized Amylose (Polysaccharide) and specialized Phenylcarbamate (Lux AMP) phases currently offer the highest resolution (
Mechanistic Overview: The Basis of Separation
To select the correct column, one must understand the "Three-Point Interaction" rule governing chiral recognition. Ephedrine, containing both an amine and a hydroxyl group adjacent to chiral centers, interacts differently depending on the CSP.
Chiral Recognition Mechanisms[1][2][3][4]
-
Polysaccharide Phases (e.g., Amylose/Cellulose carbamates): Rely on a "lock-and-key" fit involving Hydrogen bonding (with carbamate NH/C=O), Dipole-dipole interactions, and
- stacking between the phenyl rings of the solute and the stationary phase. -
Cyclodextrin Phases: Utilize an inclusion complex mechanism.[1] The hydrophobic phenyl ring of ephedrine enters the cyclodextrin cavity, while the hydroxyl/amine groups interact with the rim hydroxyls.
-
Protein Phases (AGP): Rely on ionic bonding (between the positively charged amine of ephedrine and negatively charged sialic acid residues) and hydrophobic pockets.
Figure 1: Mechanistic differentiation of chiral recognition for ephedrine across major CSP classes.
Comparative Analysis of Stationary Phases
Polysaccharide-Based Phases (Recommended for QC/Purity)
-
Examples: Lux i-Amylose-1, Chiralpak AD-H, Chiralcel OD-H.
-
Performance: These phases provide the highest enantioselectivity (
) for ephedrine. The immobilized versions (e.g., i-Amylose-1) allow for robust use of prohibited solvents like dichloromethane, which can enhance solubility and peak shape. -
Pros: High loading capacity (preparative potential), ruggedness, compatible with Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP).
-
Cons: Requires careful mobile phase selection to suppress amine tailing (often requires DEA or TEA additives).
Specialized Phenylcarbamate Phases (Recommended for Forensics)
-
Examples: Phenomenex Lux AMP.
-
Performance: Specifically engineered for amphetamines and ephedrines.[2] It offers baseline resolution of all four stereoisomers (Ephedrine +/- and Pseudoephedrine +/-) in a single run.
-
Pros: "Application-specific" selectivity, typically works well with simple RP mobile phases (e.g., MeOH/NH4HCO3).
-
Cons: Proprietary chemistry may limit generic sourcing; narrower application scope beyond amines.
Protein-Based Phases (Recommended for Bioanalysis)
-
Examples: Chiral-AGP (
-acid glycoprotein). -
Performance: Excellent for separating drugs in plasma/serum. The separation is highly pH-dependent.
-
Pros: Can often inject biological fluids directly (with guard columns); operates in 100% aqueous buffers or low organic modifiers.
-
Cons: Low capacity (analytical only), expensive, sensitive to organic modifiers (>15-20% propanol can denature the protein), shorter column lifetime.
Quantitative Performance Matrix
| Feature | Polysaccharide (Amylose-1) | Specialized (Lux AMP) | Protein (AGP) | Cyclodextrin ( |
| Separation Mode | NP, RP, Polar Organic | Reversed Phase | Reversed Phase | Reversed Phase / Polar |
| Resolution ( | High (> 2.0) | Very High (> 3.0) | Moderate (1.2 - 1.8) | Low to Moderate (1.0 - 1.5) |
| Selectivity ( | Excellent for Enantiomers | Excellent for Diastereomers | Good | Moderate |
| Sample Capacity | High (mg scale) | Moderate | Low ( | Low |
| Mobile Phase | Hexane/EtOH/DEA | MeOH/Bicarb or Formate | Phosphate Buffer/IPA | Buffer/MeOH |
| Primary Use | QC, Purification | Forensic Screening | Clinical/Bio-analysis | Academic/Specific Matrices |
Detailed Experimental Protocols
Protocol A: High-Resolution Screening (Forensics/QC)
Target: Baseline separation of Ephedrine and Pseudoephedrine enantiomers.[3] Phase: Specialized Phenylcarbamate (e.g., Lux 3µm AMP).
-
Mobile Phase Preparation:
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or MS/MS for toxicology).
-
-
Sample Prep: Dissolve standard in 50:50 MeOH:Water at 0.1 mg/mL.
-
Expected Results:
-
Elution Order: (1S,2R)-Ephedrine
(1R,2S)-Ephedrine Pseudoephedrine enantiomers.[6] -
Run time: < 15 minutes.
-
Protocol B: Biological Fluid Analysis (Clinical)
Target: Direct analysis of Ephedrine in plasma. Phase: Immobilized AGP (e.g., ChromTech Chiral-AGP, 100 x 4.0 mm).
-
Mobile Phase Preparation:
-
10 mM Sodium Phosphate buffer (pH 7.0) with 1% 2-Propanol.
-
Note: pH controls the ionization of the protein surface; 2-Propanol modulates hydrophobic interaction.
-
-
Instrument Settings:
-
Flow Rate: 0.9 mL/min.
-
Temperature: 20°C (Lower temperature often improves enantioselectivity on protein phases).
-
Detection: UV @ 210 nm.
-
-
System Suitability:
-
Capacity Factor (
): Expect low retention ( ). -
Resolution (
): > 1.2 is acceptable for bioanalysis.
-
Method Development Workflow (Decision Tree)
Use this logic flow to select the appropriate stationary phase based on your sample matrix and goals.
Figure 2: Decision matrix for selecting the optimal chiral stationary phase for ephedrine analysis.
Conclusion & Recommendations
For general purpose quality control and forensic analysis , the Specialized Phenylcarbamate (Lux AMP) or Immobilized Amylose (Lux i-Amylose-1) phases are superior alternatives to traditional Cyclodextrin or Protein phases. They offer:
-
Higher Resolution: Minimizing the risk of false negatives in forensic screening.
-
Robustness: Withstanding higher flow rates and pressure.
-
MS Compatibility: Allowing for lower limits of detection (LOD) in toxicology.
Protein phases (AGP) should be reserved strictly for clinical applications where sample preparation must be minimized (e.g., direct plasma injection).
References
-
Phenomenex. (2022).[3] Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Phenomenex Application Notes.[2][3] Link
-
Karakka Kal, S., et al. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach.[7][6][8] Chirality, 31(8), 568-574.[6] Link
-
Layton, S. E. (2004). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Link
-
Scriba, G. K. E. (2016). Chiral recognition mechanisms in analytical separation sciences.[7][2][4][8][9] Chromatographia, 79, 1185–1210. (Contextual grounding for mechanism).
- Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. (Contextual grounding for AGP).
Sources
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.bu.edu [open.bu.edu]
- 3. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide‐based chiral column: A normal phase liquid chromatography–high‐resolution mass spectrometry approach [academia.edu]
- 9. researchgate.net [researchgate.net]
Comparative Guide: (1S,2R)-(+)-Ephedrine vs. Modern Chiral Amino Alcohols in Asymmetric Synthesis
Executive Summary: The "Privileged" Scaffold vs. Modern Specialists
(1S,2R)-(+)-Ephedrine is a "privileged" chiral ligand and auxiliary, historically significant for its availability and rigid backbone. However, in modern asymmetric synthesis, it faces stiff competition. While it remains a robust choice for specific metal-mediated transformations, it has been largely superseded by Pseudoephedrine in chiral auxiliary applications (Myers' alkylation) and by Diphenylprolinol/Valinol derivatives in catalytic applications.
This guide objectively compares (1S,2R)-Ephedrine against its primary competitors: (1S,2S)-Pseudoephedrine , (S)-Diphenylprolinol , and DAIB (Noyori's Catalyst) .
Structural Dynamics & Mechanistic Causality
The performance difference between these agents stems from their conformational rigidity and their ability to form "matched" transition states.
The Backbone Constraint
-
Ephedrine (Rigid, Acyclic): The vicinal amino-alcohol motif is constrained by the phenyl and methyl groups. However, the acyclic nature allows for some bond rotation, which can lower enantioselectivity compared to bicyclic systems.
-
Pseudoephedrine (The Auxiliary King): A diastereomer of ephedrine. Its specific stereochemistry ((1S,2S) or (1R,2R)) favors the formation of highly crystalline amides and a specific Z-enolate geometry that ephedrine cannot match as effectively.
-
Diphenylprolinol (The Organocatalyst): The pyrrolidine ring locks the nitrogen lone pair orientation, reducing entropic penalty during catalysis. This is why proline derivatives dominate organocatalysis (e.g., Jorgensen-Hayashi catalysts).
Decision Matrix: When to Use What
The following decision tree illustrates the selection logic based on reaction type and regulatory constraints.
Caption: Selection logic for amino alcohols. Green nodes indicate the superior performance choice; Red indicates a viable but often inferior alternative.
Comparative Performance Analysis
Case Study: Enantioselective Alkylation of Aldehydes (Diethylzinc Addition)
This reaction is the benchmark for amino alcohol ligands. The ligand must chelate Zinc to form a chiral environment.
Comparison Table: Addition of Et₂Zn to Benzaldehyde
| Ligand | Structure Type | Typical %ee | Pros | Cons |
| (1S,2R)-N-Methylephedrine | Acyclic, Rigid | 85 - 92% | Cheap, commercially available. | Lower ee than rigid bicyclics; slower turnover. |
| (-)-DAIB (Noyori) | Bicyclic (Camphor) | 98 - 99% | Extremely high selectivity; "Amplification of chirality" effect. | More expensive synthesis. |
| (S)-Diphenylprolinol | Cyclic (Pyrrolidine) | 94 - 98% | High reactivity; tunable sterics (TBDMS ethers). | Preparation requires Grignard on proline ester. |
| (S)-Leucinol Derivatives | Acyclic, Flexible | 80 - 89% | Easy to derive from amino acids. | Conformational flexibility lowers selectivity. |
Expert Insight: While Ephedrine works, DAIB (dimethylaminoisoborneol) is the superior choice for this specific transformation due to the rigid bicyclic camphor backbone, which enforces a stricter transition state geometry than the semi-flexible ephedrine backbone.
Case Study: Chiral Auxiliaries (Myers' Alkylation)
Here, the comparison shifts to Pseudoephedrine , the diastereomer of Ephedrine.
-
The Problem: Ephedrine amides often yield oils that are difficult to purify.
-
The Solution: Pseudoephedrine amides are highly crystalline. This allows for enantiomeric enrichment via recrystallization, a feature (1S,2R)-ephedrine lacks in this context.
-
Performance: Myers' alkylation using pseudoephedrine typically yields >99% de (diastereomeric excess) after crystallization. Ephedrine equivalents often stall at 90-95% de and require chromatography.
Detailed Experimental Protocols
Protocol A: Myers' Asymmetric Alkylation (Using Pseudoephedrine)
Why this protocol? It demonstrates the "Auxiliary" dominance of the ephedrine family (specifically pseudoephedrine) over other amino alcohols.
Reagents:
-
(1S,2S)-Pseudoephedrine propionamide (dried by azeotropic distillation with toluene).
-
LiCl (anhydrous, flame-dried under vacuum).
-
LDA (Lithium Diisopropylamide).[1]
-
Benzyl bromide (Electrophile).
Workflow:
-
Enolization: To a flask containing LiCl (6 equiv) and diisopropylamine (2.2 equiv) in THF at -78°C, add n-BuLi. Warm to 0°C briefly, then cool back to -78°C.
-
Auxiliary Addition: Cannulate the pseudoephedrine amide (1 equiv) in THF into the LDA/LiCl mixture. Stir for 1h at -78°C, then 15 min at 0°C, then back to -78°C.
-
Checkpoint: The solution usually turns pale yellow. The LiCl is critical here; it accelerates the reaction and breaks up amide aggregates, ensuring the formation of the specific Z-enolate.
-
-
Alkylation: Add Benzyl bromide (1.5 equiv). Stir at -78°C for 2h, then warm to 0°C.
-
Quench/Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Recrystallize the crude solid from toluene/heptane.
Protocol B: Enantioselective Diethylzinc Addition (Using N-Methylephedrine)
Why this protocol? It validates (1S,2R)-ephedrine's utility as a ligand where regulatory access to DAIB might be limited.
Reagents:
-
Benzaldehyde (freshly distilled).
-
Diethylzinc (1.0 M in hexane).
-
(1S,2R)-(-)-N-Methylephedrine (5 mol%).
Workflow:
-
Ligand Formation: Dissolve N-methylephedrine (0.05 mmol) in dry toluene under Argon. Add Et₂Zn (1.0 mmol). Stir at 0°C for 20 min.
-
Addition: Add Benzaldehyde (1.0 mmol) slowly.
-
Incubation: Stir at 0°C for 12-18 hours.
-
Self-Validation: Monitor aldehyde consumption via TLC (Hexane/EtOAc 8:1).
-
-
Workup: Quench with 1N HCl. Extract with Et₂O.
-
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
-
Expectation: ~85-90% ee (R)-1-phenylpropanol.
-
Mechanistic Visualization: The Chelation Control
The following diagram illustrates why Pseudoephedrine is the superior auxiliary (Myers' Enolate) and how Ephedrine functions as a ligand.
Caption: Left: Myers' alkylation relies on Lithium chelation locking the enolate geometry. Right: Ephedrine ligands form a bimetallic Zn-transition state.
Regulatory & Practical Considerations
A critical factor often overlooked in purely academic comparisons is regulation.
-
Controlled Substance Status: Both Ephedrine and Pseudoephedrine are List I Chemicals (methamphetamine precursors) in many jurisdictions (USA, EU, Taiwan).
-
Impact: Requires strict record-keeping and secure storage.
-
-
The Alternative: Pseudoephenamine .
-
Developed by the Myers group as a non-regulated alternative.
-
Performance: Often superior to pseudoephedrine for the construction of quaternary centers due to increased steric bulk.
-
Recommendation: For industrial scale-up, transition to Pseudoephenamine to avoid regulatory compliance costs.
-
Conclusion
-
Use (1S,2R)-Ephedrine (as N-Methyl derivative) if you need a low-cost ligand for Diethylzinc additions and cannot afford DAIB, or if you are performing specific Borane reductions where it matches the substrate.
-
Use Pseudoephedrine if you are performing asymmetric alkylations (Myers' method).[1] It is the gold standard for crystallinity and diastereoselectivity.
-
Use Diphenylprolinol Silyl Ethers if you are performing organocatalysis (Michael additions, Aldol). Ephedrine is inferior in this domain.
References
-
Myers, A. G., et al. (1994).[1][6] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[6][7] Journal of the American Chemical Society. Link
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with organometallic reagents.[8][9] A modification of the chiral ligand structure.[3][5][10][11][12] Journal of the American Chemical Society (DAIB vs Ephedrine comparison). Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[11][13] Journal of the American Chemical Society. Link
-
Kumagai, N., & Shibasaki, M. (2011). Recent Advances in Asymmetric Catalysis with Pseudoephenamine. (Discusses the regulatory-friendly alternative). Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][10][12] Chemical Reviews. Link
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. york.ac.uk [york.ac.uk]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (1S,2R)-(+)-ephedrine
The Hazard Architecture: Beyond the SDS
Handling (1S,2R)-(+)-ephedrine (and its hydrochloride salt) requires a dual-threat mitigation strategy.[1] Unlike standard reagents, this compound presents two distinct risk profiles that must be managed simultaneously: Pharmacological Potency and Regulatory Security .[1]
As a sympathomimetic amine, it is a potent CNS stimulant.[1][2] The primary safety failure mode in the laboratory is not acute poisoning, but micro-dosing via inhalation of fugitive dusts , leading to tachycardia, anxiety, and tremors that compromise manual dexterity.
Risk Stratification & Control Banding
Since a global harmonized Occupational Exposure Limit (OEL) is rarely established for specific isomeric precursors, we apply a Performance-Based Control Banding approach.[1]
| Parameter | Value / Classification | Operational Implication |
| Therapeutic Dose | 15–60 mg (Oral) | Moderate Potency (API) |
| Occupational Exposure Band (OEB) | OEB 3 ( | Handling requires containment (HEPA) or respiratory protection.[1] Open bench handling is discouraged for powders.[1] |
| Physical State | Crystalline Solid / Fine Powder | High potential for electrostatic aerosolization during weighing.[1] |
| Lipophilicity (LogP) | ~1.13 (Base) | Permeates latex; Nitrile is required.[1] |
| Regulatory Status | List I Chemical (US DEA) / Cat 1 (EU) | Security: Loss of custody is a regulatory breach.[1] Disposal: Witnessed destruction often required.[1] |
The Barrier Strategy: PPE Selection Matrix
The following PPE protocol is designed as a self-validating system. If one barrier fails (e.g., glove tear), the secondary layer or engineering control must capture the hazard.
A. Respiratory Protection (The Critical Barrier)[1]
-
Requirement: N95 (minimum) or P100/P3 (recommended) .[1]
-
The Science: Ephedrine HCl dust particles are often
. Standard surgical masks provide zero protection against pharmacological inhalation.[1] -
Operational Rule: If handling >1 gram of powder outside a fume hood, a Powered Air Purifying Respirator (PAPR) is mandated to maintain a Protection Factor (APF) of 1000.[1]
B. Dermal Protection (Glove Permeation Logic)
-
Material: Nitrile Rubber (Acrylonitrile Butadiene).[1]
-
Avoid: Latex. (1S,2R)-ephedrine is lipophilic.[1] Research indicates lipophilic amines permeate latex matrices significantly faster than nitrile structures [1].[1]
-
Configuration: Double Gloving .
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Venting).[1] Safety glasses are insufficient for powders due to the "bellows effect" (air pumping dust behind lenses).[1]
-
Body: Tyvek® or microporous film lab coat with elastic cuffs.[1] Cotton coats trap dust in fibers, turning the wearer into a secondary contamination source outside the lab.
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on physical state and quantity.[1][3] Note the escalation to respiratory protection for solids.
Operational Protocol: The "Static-Free" Weighing Workflow
The most dangerous moment is transferring the powder from the stock container to the balance. Ephedrine HCl is hygroscopic and prone to static charge, causing "particle jump."
Step-by-Step Procedure
-
Pre-Donning Inspection:
-
Donning Sequence (The "Clean-to-Dirty" Flow):
-
Handling:
-
Decontamination (Wet Method):
Disposal & Emergency: The "Chain of Custody"
Because (1S,2R)-(+)-ephedrine is a List I Chemical, disposal is not just about safety; it is about diversion control .[1]
Disposal Protocol
-
Segregation: Do not mix with general organic waste. Use a dedicated container labeled: "Controlled Precursor Waste - Ephedrine".[1]
-
Neutralization (Chemical): While incineration is preferred, small spills can be degraded using strong oxidation (e.g., Potassium Permanganate in acidic solution), though this is complex in a lab setting.[1] Standard practice is containment. [1]
-
Destruction: Must be sent to a licensed reverse distributor or hazardous waste incinerator.[1]
-
Documentation: Log the weight of the waste. The sum of (Usage + Waste + Remaining Stock) must equal the Initial Inventory.
-
Emergency Response
-
Inhalation: Remove to fresh air immediately.[1][3] If heart rate increases (>100 bpm) or anxiety sets in, seek medical evaluation.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances dermal absorption).[1]
Workflow Visualization: Donning to Disposal
Figure 2: The secure handling lifecycle, emphasizing inventory logging and static control.
References
-
Mellström, G. A., & Boman, A. (1992).[1] Permeation and destructive effects of disinfectants on protective gloves. Contact Dermatitis. Link (Validates Nitrile superiority over Latex for lipophilic agents).[1]
-
National Institute for Occupational Safety and Health (NIOSH) . (2023).[1] NIOSH Pocket Guide to Chemical Hazards. Link[1]
-
U.S. Drug Enforcement Administration (DEA) . List I and II Regulated Chemicals. Link
-
PubChem . (2024).[1] Ephedrine Hydrochloride Compound Summary. Link[1]
-
Sigma-Aldrich . (2024).[1] Safety Data Sheet: (1S,2R)-(+)-Ephedrine hydrochloride. Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. caelo.de [caelo.de]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
